molecular formula C7H6ClN3O B3233057 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1350925-20-0

6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one

Cat. No. B3233057
M. Wt: 183.59 g/mol
InChI Key: KMJARQBZUOZMQM-UHFFFAOYSA-N
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Patent
US09096590B2

Procedure details

To a mixture of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one (E-26) (3.68 g, 20 mmol, 1.0 eq) in 1,4-dioxane (80 mL), manganese dioxide (19.4 g, 223 mmol, 11.1 eq) was added. The resulting mixture was stirred at reflux for 2 h then cooled to RT, filtered, the cake was washed with ethyl acetate and methanol. The combined filtrates were concentrated in vacuo to afford the desired product 6-chloropyrido[3,2-b]pyrazin-3(4H)-one (E-27) (3 g, 82% yield) as a pale solid. 1H NMR (300 MHz, DMSO-d6) δ: 13.03 (bs, 1H), 8.19 (m, 2H), 7.38 (d, J=8.4 Hz, 1H); ESI-MS m/z: 180.00 [M−H]−.
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:10][CH2:9][C:8](=[O:11])[NH:7][C:6]=2[N:12]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:10]=[CH:9][C:8](=[O:11])[NH:7][C:6]=2[N:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.68 g
Type
reactant
Smiles
ClC=1C=CC2=C(NC(CN2)=O)N1
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
19.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the cake was washed with ethyl acetate and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC=2N=CC(NC2N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.